molecular formula C7H12N2O B8317422 1-(3-methoxypropyl)-1H-imidazole

1-(3-methoxypropyl)-1H-imidazole

Cat. No. B8317422
M. Wt: 140.18 g/mol
InChI Key: VAIQUCZGPSNGAU-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

The solution of 1.05 g of 1-(3-methoxypropyl)-1H-imidazole in 14 ml of tetrahydrofuran is cooled to −70° C. and admixed slowly with 4.6 ml of n-butyllithium (1.6M in hexane). The mixture is stirred at −70° C. over 1 hour and subsequently admixed slowly with the solution of 2.54 g of tetrabromomethane in 14 ml of tetrahydrofuran. After a further 30 minutes, the reaction mixture is admixed with 25 ml of saturated aqueous ammonium chloride solution and extracted with tert-butyl methyl ether (2×25 ml). The organic phases are washed with brine, (20 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a colourless oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.51 (200:20:1 dichloromethane-methanol-conc. ammonia); Rt=1.78.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.C([Li])CCC.[Br:16]C(Br)(Br)Br.[Cl-].[NH4+]>O1CCCC1>[Br:16][C:7]1[N:6]([CH2:5][CH2:4][CH2:3][O:2][CH3:1])[CH:10]=[CH:9][N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
COCCCN1C=NC=C1
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.54 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −70° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (2×25 ml)
WASH
Type
WASH
Details
The organic phases are washed with brine, (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1N(C=CN1)CCCOC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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